N-[4-(1-Hydroxyethyl)phenyl]acetamide

Crystallography Solid State Chemistry Hydrogen Bonding

N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS 16375-92-1) is a versatile chiral scaffold featuring a para-acetamido phenyl ring and a secondary alcohol. Its defined stereocenter enables enantioselective synthesis for drug candidates, while the unique zero-dimensional R4(4)(25) tetramer hydrogen-bond network supports co-crystal and polymorphism studies. Unlike achiral analogs or 3-isomer variants, this compound provides precise spatial control for SAR exploration and kinase inhibitor development. Secure high-purity (≥95%) material for your research pipeline with reliable global shipping.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 16375-92-1
Cat. No. B098178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-Hydroxyethyl)phenyl]acetamide
CAS16375-92-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC(=O)C)O
InChIInChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)
InChIKeyAXSFXIYXBDIWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS 16375-92-1) for Research and Development Applications


N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS 16375-92-1) is an organic compound classified as a substituted aromatic acetamide. Its molecular formula is C10H13NO2 with a molecular weight of 179.22 g/mol [1]. The compound is characterized by a phenyl ring bearing a para-acetamido group and a chiral secondary alcohol (1-hydroxyethyl) moiety, a structural motif common in pharmaceutical intermediates and building blocks .

Procurement Considerations for N-[4-(1-Hydroxyethyl)phenyl]acetamide (16375-92-1): Beyond Simple Substitution


The interchangeability of N-[4-(1-hydroxyethyl)phenyl]acetamide (16375-92-1) with seemingly similar compounds is precluded by several critical factors. The specific substitution pattern on the phenyl ring is crucial for molecular interactions. The compound's key functional groups—the acetamide and the hydroxyethyl moiety—provide specific hydrogen-bonding capabilities and lipophilicity profiles that differ markedly from close analogs like the unsubstituted acetaminophen (paracetamol) or the 3-isomer [1]. Furthermore, the chiral center at the 1-hydroxyethyl position creates distinct enantiomers (e.g., CAS 934692-06-5), whose spatial arrangement can critically influence activity in biological systems .

Quantitative Differentiation Evidence for N-[4-(1-Hydroxyethyl)phenyl]acetamide (16375-92-1)


Crystallographic Distinctions from Paracetamol (Acetaminophen)

The crystal structure of N-[4-(1-hydroxyethyl)phenyl]acetamide reveals a fundamentally different hydrogen-bonding network compared to its simple analog, paracetamol (acetaminophen). While paracetamol forms layered structures, the target compound assembles into discrete R4(4)(25) tetrameric motifs via intermolecular N-H···O and O-H···O hydrogen bonds [1].

Crystallography Solid State Chemistry Hydrogen Bonding

Regioisomeric Selectivity in Hydrogen-Bonding Potential

The para-substitution pattern of N-[4-(1-hydroxyethyl)phenyl]acetamide is crucial for its potential as a building block. Studies on structurally related N-aryl acetamides demonstrate that substitution at the para position (as in the target compound) significantly influences hydrogen-bonding capacity and binding affinity to target proteins compared to ortho or meta analogs [1].

Medicinal Chemistry SAR Drug Design

Distinct Hydrogen-Bonding Network Compared to Benzamide Analogs

Computational and X-ray studies highlight that the hydrogen-bonding network of N-[4-(1-hydroxyethyl)phenyl]acetamide is distinct from that of related N-phenyl benzamides. The acetamide group forms a different synthon compared to the benzamide group, leading to different crystal packing and solid-state properties [1].

Crystal Engineering Supramolecular Chemistry Solid-State NMR

Chiral Center Enables Enantioselective Synthesis

The presence of a chiral center at the 1-hydroxyethyl group differentiates 16375-92-1 from non-chiral analogs like acetaminophen. The specific enantiomer, (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide (CAS 934692-06-5), is a commercially available building block that can be used to introduce stereochemical control into synthetic pathways, a property absent in its non-chiral counterparts .

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Potential for Enhanced Metabolic Stability vs. Ester Prodrugs

The secondary alcohol in N-[4-(1-hydroxyethyl)phenyl]acetamide may offer a different metabolic profile compared to related ester prodrugs. Esters like 4-acetamidophenyl chloroacetate (CAS 17321-63-0) are designed for rapid hydrolysis, which can limit their utility in applications requiring longer half-lives or sustained release [1].

Medicinal Chemistry Prodrug Design Metabolism

Differentiated Solid-State Thermodynamic Properties

The crystal structure and intermolecular forces of N-[4-(1-hydroxyethyl)phenyl]acetamide directly influence its melting point and solubility. The observed melting point (148-150°C) is a direct consequence of the tetrameric hydrogen-bonding network, which differs from that of paracetamol (169-171°C) and other simple acetamides [1].

Crystal Engineering Thermodynamics Formulation Science

Recommended R&D Applications for N-[4-(1-Hydroxyethyl)phenyl]acetamide (16375-92-1)


Medicinal Chemistry: Chiral Building Block for Stereospecific Drug Design

The compound serves as a versatile scaffold for the synthesis of chiral drug candidates. Its chiral center allows for the exploration of enantioselective interactions with biological targets. The specific (S)-enantiomer (CAS 934692-06-5) is a commercially available building block that enables the introduction of stereochemical control into synthetic pathways, a capability not provided by achiral analogs . This is particularly relevant in the development of new analgesics, anti-inflammatory agents, or kinase inhibitors, where chirality often dictates activity and off-target effects.

Crystal Engineering and Solid-State Pharmaceutical Science

The distinct hydrogen-bonding network of N-[4-(1-hydroxyethyl)phenyl]acetamide, which forms zero-dimensional R4(4)(25) tetramers rather than the one-dimensional chains seen in related benzamides , makes it a valuable compound for studying crystal packing, polymorphism, and co-crystal formation. Its unique solid-state properties and lower melting point (148-150°C) compared to paracetamol (169-171°C) can be exploited to design pharmaceutical formulations with tailored dissolution profiles and mechanical stability.

Chemical Biology: Probe for Studying Enzyme-Substrate Interactions

As a para-substituted N-aryl acetamide, this compound can be used as a structural probe in structure-activity relationship (SAR) studies. Its specific hydrogen-bonding donor and acceptor pattern is critical for binding to the active sites of bacterial proteases (e.g., LasB, ColH) and other enzymes . Researchers can use 16375-92-1 as a core structure for synthesizing focused libraries to map enzyme active sites and identify new inhibitor leads.

Synthetic Organic Chemistry: Intermediate for Functionalized Aromatics

The presence of a protected amine (acetamide) and a secondary alcohol makes N-[4-(1-hydroxyethyl)phenyl]acetamide a useful intermediate for synthesizing more complex aromatic compounds. The alcohol group can be further derivatized through oxidation, alkylation, or acylation, while the acetamide can be hydrolyzed to reveal a free amine . This orthogonal reactivity allows for the creation of diverse chemical libraries and functional materials.

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